REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N:8]=P(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=[C:6](I)[CH:5]=[CH:4][N:3]=1.[CH3:29][O:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=1B(O)O.C(=O)([O-])[O-].[K+].[K+]>COCCOC.[Pd].P.P.P.P>[Cl:1][C:2]1[C:7]([NH2:8])=[C:6]([C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][C:31]=2[O:30][CH3:29])[CH:5]=[CH:4][N:3]=1 |f:2.3.4,6.7.8.9.10|
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Name
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2-chloro-4-iodo-N-(triphenylphosphoranylidene) pyridin-3-amine
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Quantity
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12 g
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Type
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reactant
|
Smiles
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ClC1=NC=CC(=C1N=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)I
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Name
|
|
Quantity
|
4.25 g
|
Type
|
reactant
|
Smiles
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COC1=C(C=CC=C1)B(O)O
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Name
|
|
Quantity
|
46.6 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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120 mL
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Type
|
solvent
|
Smiles
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COCCOC
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Name
|
tetrakisphosphine palladium(0)
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Quantity
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1.35 g
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Type
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catalyst
|
Smiles
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[Pd].P.P.P.P
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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degassed with bubbling nitrogen for 15 min
|
Duration
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15 min
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Type
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ADDITION
|
Details
|
To the stirred solution was added
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Type
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CUSTOM
|
Details
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was degassed for another 10 min
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Duration
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10 min
|
Type
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CUSTOM
|
Details
|
Reaction mixture
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Type
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TEMPERATURE
|
Details
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was then refluxed for 48 h
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Duration
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48 h
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Type
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TEMPERATURE
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Details
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Cooled
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Type
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CUSTOM
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Details
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reaction mixture
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Type
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CUSTOM
|
Details
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was partitioned between ethyl acetate and brine
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Type
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CUSTOM
|
Details
|
Organic layer was isolated
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Type
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CUSTOM
|
Details
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dried over anhd
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Type
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CUSTOM
|
Details
|
Na2SO4 and purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1N)C1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 18 mmol | |
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |